Cas no 869067-71-0 (2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide)

2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
- 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- SR-01000016936-1
- AB00676385-01
- AKOS003063810
- 869067-71-0
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- F1847-0042
- SR-01000016936
-
- Inchi: 1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-10-5-4-9(22-2)6-11(10)23-3/h4-6H,7,15H2,1-3H3,(H,16,20)
- InChI Key: VDSQWQMGRFWSQM-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(C)C(N1N)=O)CC(NC1C=CC(=CC=1OC)OC)=O
Computed Properties
- Exact Mass: 351.10012521g/mol
- Monoisotopic Mass: 351.10012521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144Ų
- XLogP3: 0.6
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1847-0042-20mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-5mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-10μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-3mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-30mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-1mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-10mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-100mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-25mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1847-0042-20μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
869067-71-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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4. Book reviews
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Introduction to 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 869067-71-0)
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 869067-71-0, this molecule represents a unique structural framework that combines a triazine core with sulfanyl and acetamide functional groups. The presence of multiple heterocyclic and aromatic components makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The compound's structure is characterized by a triazine ring at its core, which is a well-known scaffold in the development of agrochemicals and pharmaceuticals. Specifically, the 4-amino group and the 6-methyl substituent on the triazine ring contribute to its reactivity and potential biological activity. The 5-oxo group introduces electrophilic characteristics, facilitating further functionalization, while the 4,5-dihydro moiety suggests a potential for tautomerism or ring-opening reactions under specific conditions.
The sulfanyl (–S–) group attached to the triazine ring is another critical feature of this compound. Sulfanyl-containing derivatives are often explored for their bioactivity due to their ability to interact with biological targets such as enzymes and receptors. In this context, the sulfanyl group in 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide may play a pivotal role in modulating the compound's pharmacological properties.
The amide functionality at the other end of the molecule (N-(2,4-dimethoxyphenyl)acetamide) further enhances its complexity. Amides are common in drug molecules due to their stability and ability to form hydrogen bonds with biological targets. The 2,4-dimethoxyphenyl substituent adds an aromatic ring with methoxy groups at positions 2 and 4. This substitution pattern is often employed to improve solubility, metabolic stability, and binding affinity in drug candidates.
Recent advancements in computational chemistry have enabled more efficient virtual screening of such complex molecules. The structural features of 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, particularly its triazine core and multiple substituents, make it an attractive candidate for docking studies against various biological targets. For instance, studies have shown that triazine derivatives can exhibit inhibitory activity against enzymes involved in inflammatory pathways.
In terms of synthetic methodologies, this compound exemplifies the intersection of classical heterocyclic chemistry with modern synthetic strategies. The preparation of such molecules often involves multi-step reactions starting from readily available precursors like malononitrile or amidines. The introduction of the sulfanyl group can be achieved through thiolation reactions or metal-catalyzed cross-coupling processes. Similarly, the attachment of the N-(2,4-dimethoxyphenyl)acetamide moiety typically requires nucleophilic acyl substitution or reductive amination techniques.
The pharmacological potential of CAS No. 869067-71-0 has not been exhaustively explored as of now. However, preliminary in vitro studies suggest that it may possess properties relevant to therapeutic applications. For example, derivatives with similar structural motifs have been reported to show activity against bacterial enzymes or to modulate immune responses. Further research is warranted to elucidate its exact mechanism of action and therapeutic window.
One notable aspect of this compound is its potential for derivative synthesis. By modifying either the triazine core or the aromatic substituents, chemists can generate libraries of analogs with tailored biological activities. This flexibility makes it an invaluable tool for medicinal chemists seeking novel lead compounds for drug development.
The role of computational tools in optimizing such molecules cannot be overstated. Molecular modeling software allows researchers to predict binding affinities and optimize structures before conducting expensive wet-lab experiments. For instance, alanine scanning or mutagenesis studies can be simulated computationally to identify key residues involved in binding interactions.
From a regulatory perspective,CAS No. 869067-71-0 falls under standard chemical safety guidelines unless specific regulatory bodies impose additional requirements based on future findings regarding its toxicity or environmental impact. As such,2-(4-amino-6-methyl)-5 oxo - 1 , 24 - tri azin - 3 - ylsulfanyl - N - (24 dim eth oxy phen yl ) acet am ide represents a balanced approach between innovation and compliance within pharmaceutical research.
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